molecular formula C28H25N3O3S2 B11962418 (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11962418
M. Wt: 515.6 g/mol
InChI Key: HCLCLNYWNOPCIJ-MYYYXRDXSA-N
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Description

(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the furylmethyl and pyrazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, such as antimicrobial or anticancer properties, is of interest for drug discovery and development.

    Medicine: The compound may serve as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Its chemical properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C28H25N3O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N3O3S2/c1-19(2)18-34-23-12-10-20(11-13-23)26-21(16-31(29-26)22-7-4-3-5-8-22)15-25-27(32)30(28(35)36-25)17-24-9-6-14-33-24/h3-16,19H,17-18H2,1-2H3/b25-15-

InChI Key

HCLCLNYWNOPCIJ-MYYYXRDXSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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